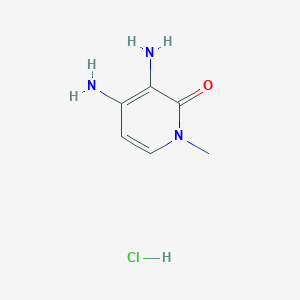
2-(2-Fluoro-5-methoxyphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-5-methoxyphenyl)acetaldehyde is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method starts with 2-amino-5-methoxytoluene, which undergoes fluorination and subsequent oxidation to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. standard organic synthesis techniques involving controlled reaction conditions and purification steps are likely employed to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Fluoro-5-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Reactions involving the replacement of the fluorine or methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents under appropriate conditions.
Major Products:
Oxidation: 2-(2-Fluoro-5-methoxyphenyl)acetic acid.
Reduction: 2-(2-Fluoro-5-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Fluoro-5-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity, while the methoxy group can influence its solubility and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-(2-Fluoro-5-methoxyphenyl)acetic acid
- 2-(2-Fluoro-5-methoxyphenyl)ethanol
- 2-(2-Fluoro-5-methoxyphenyl)acetone
Comparison: 2-(2-Fluoro-5-methoxyphenyl)acetaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs For instance, the aldehyde group allows for specific oxidation and reduction reactions that are not possible with the corresponding acid or alcohol derivatives
Propriétés
Formule moléculaire |
C9H9FO2 |
|---|---|
Poids moléculaire |
168.16 g/mol |
Nom IUPAC |
2-(2-fluoro-5-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,5-6H,4H2,1H3 |
Clé InChI |
WGIJFDXIVWOBAL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)F)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B13126317.png)

![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)
![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)






![3-Methylbenzo[d]isoxazol-4-amine](/img/structure/B13126389.png)


![(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid](/img/structure/B13126411.png)
